Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
Description
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide is a spirocyclic compound characterized by a sulfur atom (6-thia) and a sulfone group (6,6-dioxide) within its bicyclic framework. The tert-butyl carbamate group enhances solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. Its unique spiro[3.4]octane core and functional groups distinguish it from related bicyclic and spirocyclic analogs.
Properties
IUPAC Name |
tert-butyl 8-amino-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-5-11(6-13)7-18(15,16)4-8(11)12/h8H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKXBWRMXXDERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-64-4 | |
| Record name | 1453315-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Spirocyclic Thioether Core
The spiro[3.4]octane framework is constructed via cyclization of a bicyclic precursor. A representative method involves reacting a ketone intermediate with a sulfur nucleophile. For example, 1,4-dioxaspiro[4.5]decane-8-one (or analogous ketones) can undergo nucleophilic substitution with thiourea or sodium hydrosulfide under acidic conditions.
Key Conditions
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Catalyst : p-Toluenesulfonic acid (PTSA) for acid-mediated cyclization.
This step typically achieves yields of 65–75%, with purity confirmed by NMR and mass spectrometry.
Introduction of the Amino Group
The amino group is introduced via reductive amination or direct substitution. A common approach involves treating the thioether intermediate with hydroxylamine hydrochloride followed by catalytic hydrogenation.
Key Conditions
This step yields 70–80% of the amine intermediate, with residual solvents removed via rotary evaporation.
Protection of the Amine with a tert-Butyl Carboxylate Group
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions in subsequent steps.
Key Conditions
The Boc-protected intermediate is isolated in 85–90% yield after column chromatography.
Oxidation of the Thioether to a Sulfone
The thioether moiety is oxidized to a sulfone using a strong oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is commonly employed.
Key Conditions
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Temperature : 0°C to room temperature, gradual warming over 6 hours.
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Workup : Quenching with sodium thiosulfate to remove excess oxidizer.
This step achieves 90–95% conversion, with the sulfone product confirmed by IR (S=O stretching at 1150–1300 cm⁻¹).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems enhance reproducibility and efficiency. Key adaptations include:
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Solvent Recovery : Distillation and recycling of glycol dimethyl ether and methanol.
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Catalyst Recycling : Raney nickel filtration and reactivation for reuse.
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Oxidation Control : In-line monitoring of peroxide levels to prevent over-oxidation.
Comparative Analysis of Reaction Conditions
The table below summarizes critical parameters for each synthesis step:
Challenges and Mitigation Strategies
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Low Cyclization Yields : Impurities in the ketone precursor can hinder cyclization. Recrystallization or silica gel purification of the starting material improves outcomes.
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Over-Oxidation : Excess m-CPBA may degrade the Boc group. Stoichiometric control and incremental oxidizer addition mitigate this risk.
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Catalyst Poisoning : Sulfur residues from earlier steps can deactivate Raney nickel. Pre-washing the catalyst with dilute acetic acid restores activity .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfone group (6,6-dioxide) is a key reactive site. While further oxidation is limited due to the fully oxidized sulfur, reduction of other functional groups has been explored:
Nucleophilic Substitution
The amino group at position 8 participates in substitution reactions, enabling functionalization:
Ring-Opening and Rearrangement
The spirocyclic framework can undergo strain-driven ring-opening under specific conditions:
Synthetic Routes and Key Intermediates
The compound is synthesized through multi-step routes involving cyclization and oxidation:
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C without solvent .
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pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases.
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Solvent Effects : Reactivity enhanced in polar aprotic solvents (e.g., DMF, DMSO) .
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide | Hydroxyl group undergoes esterification; less nucleophilic than amino variant |
| Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate | Lacks sulfone and amino groups; inert to acylations |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H20N2O4S
- Molecular Weight : 276.36 g/mol
- IUPAC Name : tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
- Structural Features :
- Contains an amino group that enhances its reactivity.
- The thia (sulfur-containing) component contributes to its unique chemical behavior.
Medicinal Chemistry
This compound has been explored for its potential in drug development, particularly for neurological disorders. The compound's spirocyclic structure is similar to many bioactive molecules, making it an attractive candidate for synthesizing new therapeutic agents.
Case Study Example :
Research indicates that derivatives of this compound can modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety disorders.
Biological Research
The compound is utilized in biological studies to understand molecular interactions and pathways due to its ability to bind selectively to target proteins. Its unique structure allows researchers to investigate the role of spirocyclic compounds in biological processes.
Application Highlights :
- Used in studies involving enzyme inhibition.
- Investigated for its effects on signal transduction pathways.
Industrial Applications
In the industrial sector, this compound is valued for its stability and reactivity, making it suitable for the synthesis of specialty chemicals.
Industrial Uses :
- Serves as an intermediate in the production of agrochemicals.
- Employed in the synthesis of polymers and other complex organic compounds.
Mechanism of Action
The mechanism by which tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of functional groups such as amino and carboxylate allows it to engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound is compared to structurally related tert-butyl-protected spirocyclic and bicyclic derivatives (Table 1). Key differences include:
- Sulfur vs. Oxygen/Nitrogen Substitution : The 6-thia and sulfone groups introduce higher polarity compared to oxygen-containing analogs like tert-butyl 7-oxa-9-aza-spiro[4.5]decane-6,10-dione .
- Ring Size and Strain : The spiro[3.4]octane core contrasts with smaller bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane systems (e.g., CAS 617714-22-4), which exhibit higher ring strain and distinct reactivity profiles .
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Data from analogs suggest the target compound’s properties can be inferred:
- LogP and Solubility : The sulfone group likely reduces LogP (predicted <1.5) compared to benzyl-substituted analogs like tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7), which has higher hydrophobicity .
- Thermal Stability : Sulfone-containing compounds generally exhibit higher thermal stability than keto or ester analogs .
Table 2: Estimated Physicochemical Properties
Q & A
Basic: What are the recommended analytical techniques for confirming the structural integrity of tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify spirocyclic ring geometry and substituent positions. Compare chemical shifts with analogous spiro compounds (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, δ 1.4 ppm for tert-butyl protons ).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., Molecular Formula: , MW 212.29 as per structurally similar compounds ).
- Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O, ~1700 cm) and sulfone (S=O, ~1300 cm) stretches.
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .
- Storage: Store in sealed containers at 2–8°C in a dark, dry environment to prevent degradation .
- Spill Management: Use inert absorbents (e.g., sand) for containment, followed by disposal via licensed hazardous waste services .
Advanced: How can researchers design experiments to investigate the sulfone group’s role in modulating biological activity?
Methodological Answer:
- Comparative Studies: Synthesize analogs without the 6,6-dioxide group (e.g., 6-thia derivatives) and compare pharmacokinetic properties (e.g., solubility, metabolic stability) .
- Computational Modeling: Use DFT calculations to analyze sulfone-induced conformational changes in the spirocyclic core and ligand-receptor interactions (e.g., β-lactamase inhibition as seen in tazobactam analogs ).
- Biological Assays: Test against enzyme targets (e.g., serine hydrolases) to assess sulfone-dependent inhibition mechanisms .
Advanced: How can contradictory solubility data for this compound in polar solvents be resolved?
Methodological Answer:
- Controlled Solubility Testing: Use standardized protocols (e.g., shake-flask method) at 25°C with HPLC quantification. Account for pH effects (amine protonation) and solvent polarity (logP estimation) .
- Crystallography: Perform X-ray diffraction to identify polymorphic forms that may influence solubility .
- Theoretical Framework: Apply Hansen Solubility Parameters (HSP) to correlate solvent interactions with molecular structure .
Basic: What synthetic routes are reported for analogous spirocyclic tert-butyl carboxylates?
Methodological Answer:
- Ring-Closing Metathesis (RCM): Utilize Grubbs catalysts to form spirocyclic cores, as demonstrated in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate synthesis .
- Mitsunobu Reaction: Construct amino-substituted spiro rings via SN2 displacement, as seen in tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate .
- Oxidation Steps: Convert thioether intermediates to sulfones using mCPBA or /acetic acid .
Advanced: How can researchers optimize purification of this compound to achieve >98% purity?
Methodological Answer:
- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane (for non-polar impurities) or reverse-phase HPLC for polar byproducts .
- Recrystallization: Screen solvents (e.g., dichloromethane/hexane) to exploit differences in solubility between the product and stereoisomers .
- Quality Control: Validate purity via -NMR integration and LC-MS to detect low-abundance impurities .
Advanced: What strategies address discrepancies in reported bioactivity data across different assays?
Methodological Answer:
- Assay Standardization: Normalize protocols for pH, temperature, and enzyme concentrations (e.g., β-lactamase inhibition assays ).
- Negative Controls: Include structurally related but inactive analogs (e.g., tert-butyl 6-oxo derivatives) to validate target specificity .
- Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration ).
Basic: What are the environmental disposal considerations for this compound?
Methodological Answer:
- Waste Classification: Classify as "non-autoclavable chemical waste" due to potential sulfone persistence. Avoid drain disposal .
- Regulatory Compliance: Follow EPA guidelines for sulfone-containing compounds, including incineration at licensed facilities .
- Documentation: Maintain records of disposal manifests per 29 CFR 1910.120 .
Advanced: How can computational tools predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., tert-butyl ester hydrolysis or sulfone reduction ).
- Enzyme Docking Simulations: Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation pathways .
- Experimental Validation: Compare in vitro microsomal stability data with computational predictions .
Advanced: What experimental designs can elucidate the spirocyclic core’s conformational flexibility?
Methodological Answer:
- Dynamic NMR: Analyze variable-temperature -NMR to detect ring-flipping or chair-boat transitions .
- X-ray Crystallography: Resolve solid-state conformations and compare with solution-phase data from NOESY experiments .
- Molecular Dynamics (MD) Simulations: Simulate energy barriers for spirocyclic ring rotations in explicit solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
